molecular formula C6H12N2O4Se2 B12387991 L-Selenocystine-77Se2

L-Selenocystine-77Se2

Cat. No.: B12387991
M. Wt: 330.01 g/mol
InChI Key: JULROCUWKLNBSN-LFKKSWIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Selenocystine-77Se2 is a stable isotope-labeled amino acid. It is a diselenide-bridged amino acid and a redox-active selenium compound that exhibits both anti-oxidant and pro-oxidant properties . This compound is particularly valuable in scientific research due to its unique properties and applications.

Chemical Reactions Analysis

Types of Reactions: L-Selenocystine-77Se2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a redox-active compound, meaning it can participate in both oxidation and reduction processes .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium triacetoxyborohydride, selenium powder, and 3-chloro-L-alanine . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized selenium compounds, while reduction reactions may yield reduced forms of the compound .

Properties

Molecular Formula

C6H12N2O4Se2

Molecular Weight

330.01 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]di(77Se)selanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i13-2,14-2

InChI Key

JULROCUWKLNBSN-LFKKSWIJSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[77Se][77Se]C[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Origin of Product

United States

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